(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “(2R,5R)-2-Amino-5-Hydroxyhexanoic Acid” involved an eight-step sequence, with the key step being the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N-sorbyl-L-proline . Another method involved the coupling of the sulfonate ester of an optically active 4-halo-3-protected hydroxybutanol .
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including variants such as "(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid," have been studied for their effects on microbial fermentation processes. These compounds can inhibit the growth of engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are used in the fermentative production of biorenewable chemicals. Understanding the mechanisms of inhibition can aid in developing robust microbial strains for industrial applications (Jarboe et al., 2013).
Bioactive Compounds from Plants
Natural carboxylic acids derived from plants show significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These activities are influenced by the structure of the carboxylic acids, suggesting potential applications in pharmaceuticals and agrochemicals (Godlewska-Żyłkiewicz et al., 2020).
Biotechnological Production of Chemicals
Lactic acid, a hydroxycarboxylic acid similar in functionality to "(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid," is used as a precursor for producing a variety of valuable chemicals through biotechnological routes. This includes the synthesis of biodegradable polymers and other green chemistry applications, demonstrating the versatility of carboxylic acids in sustainable chemical production (Gao et al., 2011).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids, structurally related to "(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid," exhibit potent antioxidant activities. Studies focusing on structure-activity relationships (SARs) help in designing more effective antioxidant molecules, with implications for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Conversion to Renewable Polymers and Fuels
Research on the conversion of biomass into furanic derivatives, such as 5-hydroxymethylfurfural (HMF) and levulinic acid, explores the use of carboxylic acids for producing renewable polymers, functional materials, and fuels. These studies demonstrate the potential of carboxylic acids in replacing non-renewable hydrocarbon sources and contributing to a more sustainable chemical industry (Chernyshev et al., 2017; Zhang et al., 2021).
Solvent Applications in Extraction Processes
Carboxylic acids, through their diverse chemical properties, have been explored as solvents for the extraction of other carboxylic acids from aqueous streams. This highlights their role in advancing green chemistry by providing more environmentally friendly solvent systems for industrial separation processes (Sprakel & Schuur, 2019).
properties
IUPAC Name |
(2R,5R)-5-hydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYKDXXZCICFZ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid | |
CAS RN |
17027-45-1 | |
Record name | 5-Hydroxypipecolic acid, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYPIPECOLIC ACID, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR5H6V56KW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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